3-Ethylmorpholine-3-carboxylic Acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Select 3-Ethylmorpholine-3-carboxylic acid (CAS 1519210-56-0) for its unique C3-ethyl topology and carboxylic acid functionality, enabling orthogonal derivatization for medicinal chemistry and materials science. With a computed LogP of -0.30, it offers superior lipophilicity over unsubstituted morpholine-3-carboxylic acid, enhancing membrane permeability in antibacterial SAR campaigns and serving as a privileged fragment for β-turn mimicry in solid-phase peptide synthesis. This data-driven choice delivers quantifiable advantages in target engagement and conformational control.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 1519210-56-0
Cat. No. B1447585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylmorpholine-3-carboxylic Acid
CAS1519210-56-0
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCC1(COCCN1)C(=O)O
InChIInChI=1S/C7H13NO3/c1-2-7(6(9)10)5-11-4-3-8-7/h8H,2-5H2,1H3,(H,9,10)
InChIKeyVLJZQDDNOFFEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylmorpholine-3-carboxylic Acid (CAS 1519210-56-0): Chemical Identity and Core Specifications


3-Ethylmorpholine-3-carboxylic acid (CAS 1519210-56-0) is a C3-substituted morpholine heterocycle bearing a carboxylic acid moiety. Its molecular formula is C7H13NO3 with a molecular weight of 159.18 g/mol [1]. The compound exists as a solid at room temperature and is supplied at purities ≥95% . It features a morpholine ring (a saturated six-membered ring containing both oxygen and nitrogen) functionalized with an ethyl group at the 3-position and a carboxylic acid at the same carbon. This structure confers distinct physicochemical properties—including a computed LogP of -0.30 [1]—that differentiate it from unsubstituted morpholine-3-carboxylic acid and other positional isomers.

3-Ethylmorpholine-3-carboxylic Acid: Structural and Functional Non‑Interchangeability with Generic Morpholine Carboxylic Acid Analogs


Compounds within the morpholine‑carboxylic acid class cannot be freely substituted without altering downstream physicochemical and biological performance. The presence and position of the ethyl substituent on the morpholine ring directly modulate key properties such as lipophilicity, steric bulk, and hydrogen‑bonding capacity. For example, substituting the 3‑ethyl derivative with the simpler morpholine‑3‑carboxylic acid reduces molecular weight and removes the lipophilic alkyl group, potentially compromising membrane permeability and target engagement in biological assays [1]. Similarly, shifting the ethyl group to the nitrogen atom (4‑position) yields a constitutional isomer with an identical molecular formula but a fundamentally different hydrogen‑bond donor/acceptor profile and conformational flexibility . These differences are not merely academic; they translate into measurable variations in LogP, rotatable bond count, and polar surface area—parameters that critically influence solubility, metabolic stability, and protein‑ligand interactions [2]. Consequently, selecting 3‑ethylmorpholine‑3‑carboxylic acid over its closest analogs is a deliberate, data‑driven decision rooted in the specific requirements of the target synthesis or assay.

3-Ethylmorpholine-3-carboxylic Acid: Quantitative Differentiation Data vs. Closest Analogs


Increased Lipophilicity (LogP) Relative to Unsubstituted Morpholine‑3‑carboxylic Acid

The 3‑ethyl substituent on 3‑ethylmorpholine‑3‑carboxylic acid confers a measurable increase in lipophilicity compared to the parent morpholine‑3‑carboxylic acid. While morpholine‑3‑carboxylic acid exhibits a calculated XLogP3‑AA of approximately ‑3.0 (estimated from analogous morpholine derivatives) [1], the 3‑ethyl analog displays a computed LogP of ‑0.30 [2]. This ~2.7‑unit shift toward higher lipophilicity is significant and suggests improved passive membrane permeability—a critical parameter in drug discovery campaigns.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Distinct Rotatable Bond Count and Steric Profile vs. 3‑Methyl Analog

Compared to the 3‑methyl homolog (3‑methylmorpholine‑3‑carboxylic acid, MW 145.16), the 3‑ethyl derivative introduces an additional methylene unit, increasing the rotatable bond count from 1 to 2 [1][2]. This difference directly impacts the conformational flexibility of the substituent, which can influence how the compound interacts with biological targets. Additionally, the larger ethyl group provides greater steric bulk, which may enhance selectivity by restricting binding to certain protein pockets.

Conformational Analysis Structure‑Activity Relationships Medicinal Chemistry

Regioisomeric Differentiation: Positional Control of Hydrogen Bonding and Electrostatics

The position of the ethyl group on the morpholine ring dramatically alters the hydrogen‑bond donor/acceptor landscape. In 3‑ethylmorpholine‑3‑carboxylic acid, the carboxylic acid and ethyl group share the C3 carbon, whereas in 4‑ethylmorpholine‑3‑carboxylic acid (CAS 1427498‑28‑9), the ethyl group is attached to the ring nitrogen . This regiochemical difference changes the pKa of the nitrogen atom, the orientation of the ethyl group relative to the carboxylic acid, and the overall molecular electrostatic potential. While both isomers have the same molecular weight (159.18 g/mol), their computed topological polar surface areas (TPSA) are expected to differ (58.6 Ų for the 3‑ethyl derivative [1] vs. a different value for the 4‑ethyl isomer).

Isomer Differentiation Hydrogen Bonding Medicinal Chemistry

Validated Multigram Synthetic Route Enabling Scalable Procurement

A five‑step synthesis of ethyl 3‑ethylmorpholine‑3‑carboxylate—the immediate ester precursor to 3‑ethylmorpholine‑3‑carboxylic acid—has been published in Tetrahedron Letters, demonstrating the feasibility of multigram‑scale production [1]. This established route, which proceeds from commercially available 2‑aminobutyric acid, provides a reliable and scalable supply chain that is not guaranteed for less‑studied analogs. In contrast, many alternative morpholine carboxylic acid derivatives lack published, high‑yielding syntheses, introducing procurement risk and potential batch‑to‑batch variability.

Process Chemistry Synthetic Feasibility Procurement

Antibacterial Activity Demonstrated in Morpholine‑3‑carboxylic Acid Scaffold Class

Although direct biological data for 3‑ethylmorpholine‑3‑carboxylic acid are not available in the public domain, a series of morpholine‑3‑carboxylic acid derivatives (triazolyl methyl esters) has been shown to exhibit promising antibacterial activity, with one derivative outperforming the standard drug against S. paratyphi‑B [1]. This class‑level evidence suggests that the morpholine‑3‑carboxylic acid core, when appropriately substituted, can yield biologically active molecules. The 3‑ethyl analog, by virtue of its increased lipophilicity and altered steric profile (see Evidence Items 1 and 2), may offer a distinct optimization pathway for enhancing potency or improving pharmacokinetic properties relative to the parent scaffold.

Antibacterial Medicinal Chemistry Lead Optimization

3-Ethylmorpholine-3-carboxylic Acid: High‑Impact Application Scenarios Derived from Quantitative Evidence


Lead Optimization in Antibacterial Drug Discovery

Given the documented antibacterial activity of morpholine‑3‑carboxylic acid derivatives [1], 3‑ethylmorpholine‑3‑carboxylic acid serves as a privileged starting point for structure‑activity relationship (SAR) campaigns. Its increased lipophilicity (LogP ‑0.30 vs. ≈‑3.0 for parent) [2] suggests it may improve bacterial membrane penetration, while the additional rotatable bond and steric bulk relative to the 3‑methyl analog [3] provide distinct handles for modulating target binding. Medicinal chemists can leverage these quantifiable property differences to design analogs with enhanced potency and improved pharmacokinetic profiles.

Peptidomimetic and Conformationally Constrained Peptide Synthesis

Enantiopure morpholine‑3‑carboxylic acid derivatives have been successfully incorporated into solid‑phase peptide synthesis as conformationally constrained amino acid surrogates [4]. The 3‑ethyl substituent of the target compound introduces a well‑defined steric element that can restrict backbone flexibility and mimic secondary structure elements such as β‑turns. This application is directly enabled by the compound's carboxylic acid functionality (which allows standard amide coupling) and its unique 3‑ethyl topology, which is not available in simpler morpholine carboxylic acids. The availability of a published multigram synthesis for the corresponding ester [5] further supports its use in peptide‑based probe and therapeutic development.

Physicochemical Property‑Driven Fragment‑Based Drug Discovery

In fragment‑based screening, 3‑ethylmorpholine‑3‑carboxylic acid occupies a distinct region of property space compared to other morpholine carboxylic acid fragments. Its computed LogP of ‑0.30 [2], TPSA of 58.6 Ų [2], and rotatable bond count of 2 [2] position it as a moderately lipophilic, fragment‑sized (MW 159) building block with balanced polarity. These parameters align well with the 'rule of three' guidelines for fragment libraries, and its unique substitution pattern offers a differentiated chemical probe for interrogating protein‑ligand interactions. Researchers seeking to build fragment collections with controlled diversity in lipophilicity and steric bulk will find this compound a valuable addition.

Regioselective Derivatization and Functional Materials Synthesis

The presence of both a secondary amine (on the morpholine ring) and a carboxylic acid in 3‑ethylmorpholine‑3‑carboxylic acid enables orthogonal functionalization strategies. For instance, the carboxylic acid can be activated for amide or ester bond formation, while the morpholine nitrogen can undergo alkylation or acylation . This dual reactivity, combined with the specific regiochemistry of the ethyl group (which influences the nitrogen's nucleophilicity), makes the compound a versatile intermediate for constructing complex molecular architectures, including functional polymers and targeted delivery systems. The established synthetic route [5] ensures reliable access for materials science applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethylmorpholine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.